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Compound of Interest

Compound Name: Tungsten-titanium

Cat. No.: B1601823 Get Quote

Technical Support Center: W-Ti Co-Sputtering
This guide provides troubleshooting advice and frequently asked questions for researchers,

scientists, and professionals working with co-sputtered Tungsten-Titanium (W-Ti) films.

Frequently Asked Questions (FAQs)
Q1: Why is the Ti/W ratio in my deposited film different from the ratio in my sputtering target?

A1: The stoichiometry of the deposited film often deviates from the target composition due to

the different sputtering yields of Tungsten (W) and Titanium (Ti). Sputter yield is the number of

atoms ejected from the target per incident ion. W and Ti have different masses and surface

binding energies, leading to different rates of sputtering under the same plasma conditions.

Additionally, scattering effects in the gas phase and resputtering from the substrate can

influence the final film composition.[1][2][3]

Q2: What are the primary process parameters I can adjust to control the W-Ti film

stoichiometry?

A2: The most direct way to control the stoichiometry of co-sputtered films is by independently

adjusting the power supplied to the individual W and Ti sputtering targets. Other key

parameters that have a significant influence include:

Sputtering Power (to each target): Controls the sputtering rate of each material.[4][5]
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Working Gas Pressure (e.g., Argon): Affects the energy of sputtered atoms and the degree of

gas-phase scattering.[2][6]

Substrate Bias Voltage: Can induce resputtering of the growing film, preferentially removing

the lighter element (Ti).[2][7]

Target-to-Substrate Distance: Influences the deposition rate and the effect of gas-phase

scattering.[8]

Q3: How does the working pressure of the sputtering gas (Argon) affect my film's composition?

A3: The working pressure has a twofold effect. At very low pressures, sputtered atoms travel

with high energy and in a more direct line-of-sight to the substrate. This can lead to a film

composition that is deficient in the element with a higher tendency to be resputtered (like Ti).[2]

At higher pressures, there are more collisions between the sputtered atoms and the sputtering

gas (e.g., Argon).[2] This gas-phase scattering thermalizes the sputtered atoms, reducing their

energy and leading to a more uniform distribution, which can result in a film composition closer

to that of the target.[2] However, excessively high pressure can also lower the deposition rate.

[5]

Q4: What is the purpose of using a W-Ti alloy? Why is a 90% W/10% Ti composition common?

A4: W-Ti alloys are frequently used as diffusion barriers and adhesion layers in semiconductor

manufacturing.[1] Titanium is known to be an excellent adhesion promoter to materials like

oxides, while Tungsten provides a robust barrier against the diffusion of other metals,

especially at high temperatures.[1] The common 10 wt% Ti and 90 wt% W ratio is a well-

established balance where the titanium content is sufficient to ensure good adhesion, while the

high tungsten content provides excellent diffusion barrier properties.[1]
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Problem / Issue Potential Cause(s) Recommended Solution(s)

Film is Titanium-deficient

(lower Ti/W ratio than

expected)

1. Resputtering: High-energy

particle bombardment of the

growing film, which

preferentially removes the

lighter Ti atoms. This is often

caused by a high substrate

bias or low working pressure.

2. Different Sputter Yields: The

inherent sputter yield of W

might be higher than Ti under

your specific process

conditions.

1. Reduce or remove the

substrate bias. Ion

bombardment is a primary

cause of resputtering.[2] 2.

Increase the working gas

(Argon) pressure. This

increases gas-phase

scattering, reduces the energy

of particles hitting the

substrate, and minimizes

resputtering.[2] 3. Increase the

power to the Ti target relative

to the W target. This will

increase the flux of Ti atoms

arriving at the substrate.

Film is Titanium-rich (higher

Ti/W ratio than expected)

1. Power Settings: The power

applied to the Ti target is too

high relative to the W target. 2.

Gas Scattering Effects: At

certain pressures and

geometries, the lighter Ti

atoms may be scattered more

effectively toward the substrate

than the heavier W atoms.

1. Decrease the power to the

Ti target or increase the power

to the W target. This is the

most direct method to adjust

the ratio. 2. Calibrate

Deposition Rates: Perform

individual depositions of W and

Ti to create a calibration curve

of power vs. deposition rate for

your specific system.

Inconsistent Stoichiometry

Between Runs

1. Process Parameter

Fluctuation: Power supplies

are not stable, or gas

flow/pressure is not being

accurately controlled. 2. Target

"Burn-in": The surface of a new

target changes during initial

sputtering runs, leading to a

change in sputter rate.

1. Verify Process Control:

Ensure that power supplies,

mass flow controllers, and

pressure gauges are calibrated

and functioning correctly. 2.

Implement Pre-Sputtering:

Always pre-sputter the targets

for a fixed duration (e.g., 5-10

minutes) with the shutter

closed before each deposition.
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This ensures a stable and

clean target surface for

consistent sputtering.[9]

Poor Film Adhesion

1. Substrate Contamination:

The substrate surface is not

sufficiently clean. 2. Insufficient

Titanium: The film may be too

deficient in Ti, which acts as

the primary adhesion promoter.

[1]

1. Improve Substrate Cleaning:

Implement a thorough pre-

deposition cleaning protocol

for your substrates (e.g.,

ultrasonic cleaning in acetone,

isopropanol, and DI water). 2.

Increase Ti Content: Adjust

sputtering powers to slightly

increase the percentage of

Titanium in the film.

Data Presentation & Experimental Protocols
Table 1: Influence of Sputtering Power on Deposition
Rate and Stoichiometry
This table illustrates the general relationship between the power applied to individual targets

and the resulting film characteristics. Values are representative and will vary based on the

specific sputtering system configuration.

Power to W
Target (Watts)

Power to Ti
Target (Watts)

W Deposition
Rate (nm/min)

Ti Deposition
Rate (nm/min)

Expected Film
Composition
(Atomic % W)

100 50 ~10 ~5 ~65-70%

100 100 ~10 ~10 ~48-52%

100 150 ~10 ~15 ~38-42%

150 100 ~15 ~10 ~58-62%

*Note: Deposition rates are approximately linear with power but can be influenced by other

factors like working pressure.[5][10] It is crucial to calibrate these for your own system.
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Table 2: Effect of Working Pressure on Film Properties
Working Pressure
(mTorr)

Particle Energy at
Substrate

Gas Phase
Scattering

Dominant Effect on
Stoichiometry

< 1 High Low

Potential for Ti

depletion due to

resputtering.[2]

5 - 10 Medium Medium

Balanced condition,

often a good starting

point.

> 20 Low High

Composition may

trend closer to the

target stoichiometry

due to reduced

resputtering, but

deposition rate may

decrease.[2]

Experimental Protocol: Calibration of Deposition Rate
for Stoichiometry Control
This protocol outlines the steps to create a calibration curve, which is essential for achieving a

target W-Ti stoichiometry.

System Preparation:

Load individual W and Ti targets into the co-sputtering system.

Load a set of test substrates (e.g., silicon wafers with a thermal oxide layer).

Pump the chamber down to a base pressure of < 5 x 10⁻⁶ Torr.

Deposition of Pure Ti Films:

Set the Argon gas flow to achieve a stable working pressure (e.g., 5 mTorr).
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With the shutter closed, pre-sputter the Ti target for 5 minutes at 50 W.

Open the shutter and deposit a Ti film for a fixed time (e.g., 10 minutes).

Repeat this process for different power levels (e.g., 75 W, 100 W, 125 W, 150 W) on

separate substrates.

Deposition of Pure W Films:

Repeat the entire procedure from step 2 using the W target, keeping all other parameters

(pressure, time) identical.

Film Thickness Measurement:

Measure the thickness of each deposited film using a suitable technique (e.g.,

profilometry, ellipsometry, or cross-sectional SEM).

Data Analysis:

For each material (W and Ti), calculate the deposition rate (nm/min) for each power

setting.

Plot the deposition rate as a function of sputtering power for both W and Ti. This is your

calibration curve.

Co-Sputtering with Controlled Stoichiometry:

Use the calibration curves to select the appropriate power settings for the W and Ti targets

to achieve the desired atomic flux ratio for your target film stoichiometry. For example, if

you want a 1:1 atomic ratio and your calibration shows that 100 W on the W target gives

10 nm/min, while 120 W on the Ti target gives 10 nm/min, you would use these power

settings as a starting point.

Verification:

Deposit a W-Ti film using the calculated power settings.
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Verify the final film composition using an analytical technique such as Energy-Dispersive

X-ray Spectroscopy (EDS) or Rutherford Backscattering Spectrometry (RBS). Adjust

power settings as needed based on the verification results.

Visualizations
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Caption: A logical workflow for troubleshooting incorrect film stoichiometry.
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Caption: Relationship between sputtering parameters and film stoichiometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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